molecular formula C11H14F3NO2 B1519434 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1019110-74-7

3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol

Cat. No.: B1519434
CAS No.: 1019110-74-7
M. Wt: 249.23 g/mol
InChI Key: ZVSRKMYNSBZEDC-UHFFFAOYSA-N
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Description

3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol is a chemical compound characterized by its trifluoromethoxy group and amino functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Nitro Compounds: Starting from a nitro compound, reduction reactions can be employed to introduce the amino group.

  • Grignard Reaction: A Grignard reagent can be reacted with a suitable carbonyl compound to form the alcohol group.

  • Amination Reactions: Amination of appropriate precursors can be used to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution Reactions: Substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol exerts its effects depends on its molecular targets and pathways. The trifluoromethoxy group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 2-Amino-3-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy group but has a different functional group.

  • 3-Amino-2-(trifluoromethyl)phenol: Another compound with a similar structure but differing in the position of the trifluoromethyl group.

Properties

IUPAC Name

2-(aminomethyl)-3-[2-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRKMYNSBZEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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